Trifluoromethanesulfonic acid
Overview
Description
Trifluoromethanesulfonic acid, also known as triflic acid, is a one-carbon compound and a perfluoroalkanesulfonic acid . It is a methanesulfonic acid where the hydrogens attached to the methyl carbon have been replaced by fluorines . It is a conjugate acid of a triflate .
Synthesis Analysis
Trifluoromethanesulfonic acid can be prepared by reacting bis(trifluoromethylthio)mercury with H2O2 . It can also be produced industrially by electrochemical fluorination (ECF) of methanesulfonic acid .Molecular Structure Analysis
The molecular formula of Trifluoromethanesulfonic acid is CF3SO3H . It has a molecular weight of 150.08 g/mol . The InChI of the compound is InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) .Chemical Reactions Analysis
Trifluoromethanesulfonic acid is a superior catalyst for acylation . Its catalytic activity in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions . It is also used as a catalyst for esterification .Physical And Chemical Properties Analysis
Trifluoromethanesulfonic acid is a colorless liquid . It has a density of 1.696 g/mL . It has a boiling point of 162°C . It is soluble in water and in many polar organic solvents such as DMF, sulfolane, DMSO, dimethyl sulfone, acetonitrile .Scientific Research Applications
Organic Synthesis
Trifluoromethanesulfonic acid (TfOH) is widely used in organic synthesis . Its high protonating power and low nucleophilicity make it capable of generating cationic species from organic molecules, which can be detected by spectral methods (NMR, IR spectroscopy, etc.), and their transformations can be studied . It is particularly used in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and other reactions .
Catalyst for Esterification Reactions
TfOH acts as a catalyst for esterification reactions . Esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol, and TfOH can speed up this process.
Acidic Titrant in Nonaqueous Acid-Base Titration
TfOH is used as an acidic titrant in nonaqueous acid-base titration . In this context, it is used to determine the amount of a base in a solution.
Protonation Agent
Due to the presence of the conjugate base triflate, which is non-nucleophilic, TfOH is useful in protonations . Protonation is the addition of a proton (H+) to an atom, molecule, or ion, making it more positive.
Deglycosylation Agent for Glycoproteins
TfOH serves as a deglycosylation agent for glycoproteins . Deglycosylation is the process of removing sugar moieties (glycans) from glycoproteins, which are proteins that have carbohydrates attached to them.
Catalyst in Urethane Synthesis
TfOH has been studied as a catalyst in urethane synthesis . The reaction of phenyl isocyanate (PhNCO) and butan-1-ol (BuOH) has been selected to describe the energetic and structural features of the catalyst-free urethane formation. The thermodynamic properties of the reactions were computed by using the G3MP2BHandHLYP composite method. It was revealed that in the presence of trifluoromethanesulfonic acid, the activation energy was the lowest within the studied set of catalysts .
Mechanism of Action
Target of Action
Trifluoromethanesulfonic acid primarily targets glycoproteins and various substrates involved in acylation reactions . It acts as a catalyst for esterification reactions and serves as a deglycosylation agent for glycoproteins .
Mode of Action
Trifluoromethanesulfonic acid interacts with its targets through protonation . The conjugate base of trifluoromethanesulfonic acid, known as triflate, is nonnucleophilic . This property makes it useful in protonations, where it can act as an acidic titrant in nonaqueous acid-base titration . It is also used as a catalyst for acylation .
Biochemical Pathways
Trifluoromethanesulfonic acid affects the glycosylation of proteins , a post-translational modification process . It is used extensively to remove carbohydrate from glycoproteins, leaving the protein backbone intact .
Pharmacokinetics
Trifluoromethanesulfonic acid is a hygroscopic, colorless liquid at room temperature . It is soluble in polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and dimethyl sulfone . Its physical properties, such as its boiling point of 162 °C (lit.) , density of 1.696 g/mL at 25 °C (lit.) , and vapor pressure of 8 mm Hg (25 °C) , influence its bioavailability.
Result of Action
The molecular and cellular effects of trifluoromethanesulfonic acid’s action include the removal of carbohydrate from glycoproteins . This deglycosylation process leaves the protein backbone intact, altering the proteins by removing their post-translational modifications . This results in a broad range of molecules that can have an identical underlying protein core .
Action Environment
The action, efficacy, and stability of trifluoromethanesulfonic acid can be influenced by environmental factors. For instance, its stability in the environment can lead to significant accumulation . Furthermore, its use as a catalyst has broadened under mild and neat or forced conditions . .
Safety and Hazards
Trifluoromethanesulfonic acid is considered hazardous . It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
Future Directions
Trifluoromethanesulfonic acid is one of the superior catalysts for acylation . The catalytic activity of triflic acid in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions . This suggests that trifluoromethanesulfonic acid has potential for further applications in organic chemistry .
properties
IUPAC Name |
trifluoromethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCEJHCFYSIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3SO3H, CHF3O3S | |
Record name | Trifluoromethanesulfonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Trifluoromethanesulfonic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt) | |
Record name | Trifluoromethanesulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |
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DSSTOX Substance ID |
DTXSID2044397 | |
Record name | Trifluoromethanesulfonic acid | |
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Molecular Weight |
150.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Merck Index] | |
Record name | Trifluoromethanesulfonic acid | |
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Product Name |
Trifluoromethanesulfonic acid | |
CAS RN |
1493-13-6 | |
Record name | Trifluoromethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoromethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Trifluoromethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoromethanesulphonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.625 | |
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Record name | TRIFLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2SY203E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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